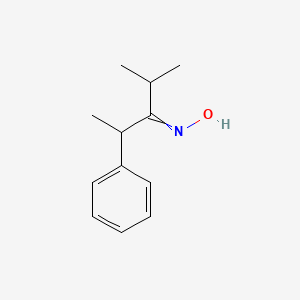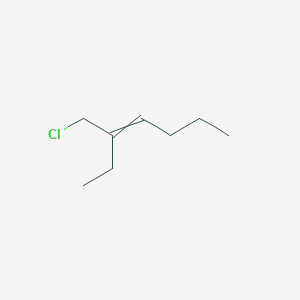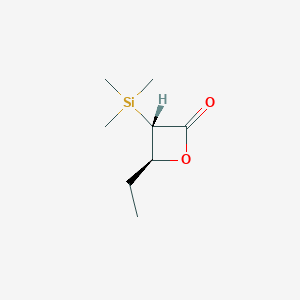
(3S,4S)-4-Ethyl-3-(trimethylsilyl)oxetan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-4-Ethyl-3-(trimethylsilyl)oxetan-2-one is a chiral oxetanone derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Ethyl-3-(trimethylsilyl)oxetan-2-one can be achieved through the [2+2] cyclocondensation of acyl bromides and aldehydes. This reaction is typically catalyzed by cooperative aluminum salen-pyridinium catalysts, which provide high enantioselectivity and trans-selectivity . The reaction conditions often involve the use of aprotic solvents and controlled temperatures to ensure optimal yields and stereoselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of β-lactone synthesis can be applied. Industrial production would likely involve scalable catalytic processes, continuous flow reactors, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
(3S,4S)-4-Ethyl-3-(trimethylsilyl)oxetan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under various conditions, often involving catalysts or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, (3S,4S)-4-Ethyl-3-(trimethylsilyl)oxetan-2-one serves as a valuable building block for the synthesis of more complex molecules. Its strained ring structure makes it a reactive intermediate in various organic transformations.
Biology and Medicine
The compound’s potential as an enzyme inhibitor has been explored, particularly in the context of fatty acid synthase inhibition. This makes it a candidate for the development of anti-obesity and anti-cancer drugs .
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials that benefit from the unique properties of β-lactones.
作用機序
The mechanism by which (3S,4S)-4-Ethyl-3-(trimethylsilyl)oxetan-2-one exerts its effects involves its interaction with specific molecular targets, such as enzymes. The strained ring structure of the oxetanone allows it to act as a potent inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This inhibition can disrupt metabolic pathways, leading to therapeutic effects in conditions like obesity and cancer.
類似化合物との比較
Similar Compounds
Tetrahydrolipstatin (Orlistat): A well-known β-lactone used as an anti-obesity drug.
Other β-Lactones: Various natural and synthetic β-lactones that act as enzyme inhibitors.
Uniqueness
(3S,4S)-4-Ethyl-3-(trimethylsilyl)oxetan-2-one is unique due to its specific stereochemistry and the presence of the trimethylsilyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
67354-14-7 |
|---|---|
分子式 |
C8H16O2Si |
分子量 |
172.30 g/mol |
IUPAC名 |
(3S,4S)-4-ethyl-3-trimethylsilyloxetan-2-one |
InChI |
InChI=1S/C8H16O2Si/c1-5-6-7(8(9)10-6)11(2,3)4/h6-7H,5H2,1-4H3/t6-,7-/m0/s1 |
InChIキー |
HSLKCCNEEPYDMB-BQBZGAKWSA-N |
異性体SMILES |
CC[C@H]1[C@@H](C(=O)O1)[Si](C)(C)C |
正規SMILES |
CCC1C(C(=O)O1)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine](/img/structure/B14483044.png)

![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)
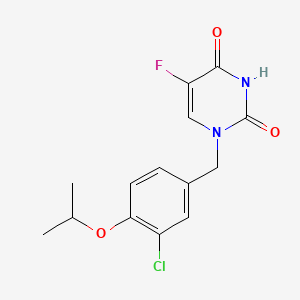
![3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide](/img/structure/B14483063.png)
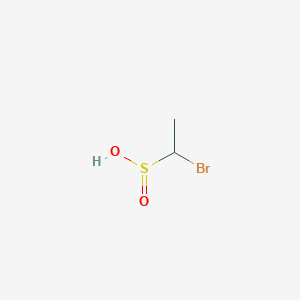
![S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate](/img/structure/B14483068.png)
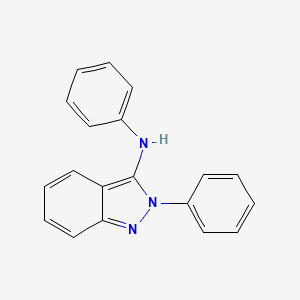

![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
![3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran](/img/structure/B14483115.png)

